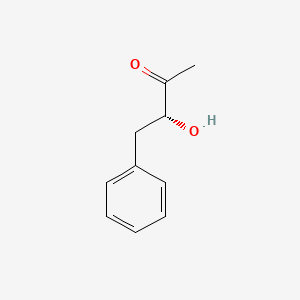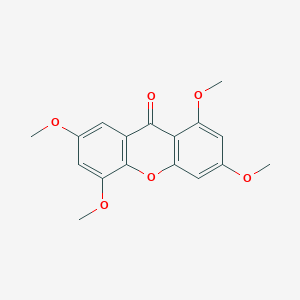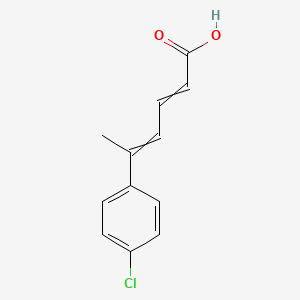
2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- is an organic compound with the molecular formula C10H7ClO2 It is characterized by the presence of a hexadienoic acid backbone with a 4-chlorophenyl substituent at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and malonic acid.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and malonic acid in the presence of a base, such as piperidine or pyridine. This reaction forms an intermediate compound.
Decarboxylation: The intermediate compound undergoes decarboxylation to yield the desired product, 2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: The 4-chlorophenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic aromatic substitution reactions may involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated hydrocarbons.
Applications De Recherche Scientifique
2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- involves its interaction with molecular targets and pathways within biological systems. The conjugated diene system and the 4-chlorophenyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Hexadienoic acid: Lacks the 4-chlorophenyl substituent.
5-Phenyl-2,4-hexadienoic acid: Contains a phenyl group instead of a 4-chlorophenyl group.
2,4-Hexadienoic acid, 5-(4-methylphenyl)-: Contains a 4-methylphenyl group instead of a 4-chlorophenyl group.
Uniqueness
2,4-Hexadienoic acid, 5-(4-chlorophenyl)-, (E,E)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
137078-45-6 |
|---|---|
Formule moléculaire |
C12H11ClO2 |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)hexa-2,4-dienoic acid |
InChI |
InChI=1S/C12H11ClO2/c1-9(3-2-4-12(14)15)10-5-7-11(13)8-6-10/h2-8H,1H3,(H,14,15) |
Clé InChI |
DUNNXJVNDJETSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=CC(=O)O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


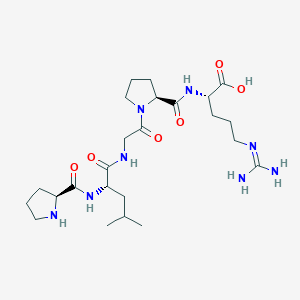
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)
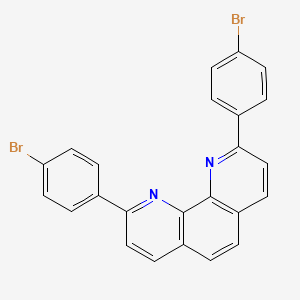
![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)
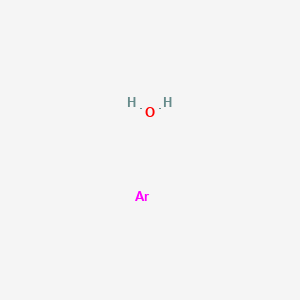
![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)

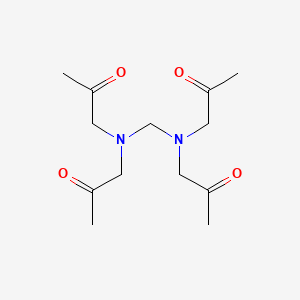
![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)

